

Application Notes and Protocols for Cell-Based Assays of Nevanimibe Hydrochloride

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

Cat. No.: *B1684124*

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Introduction

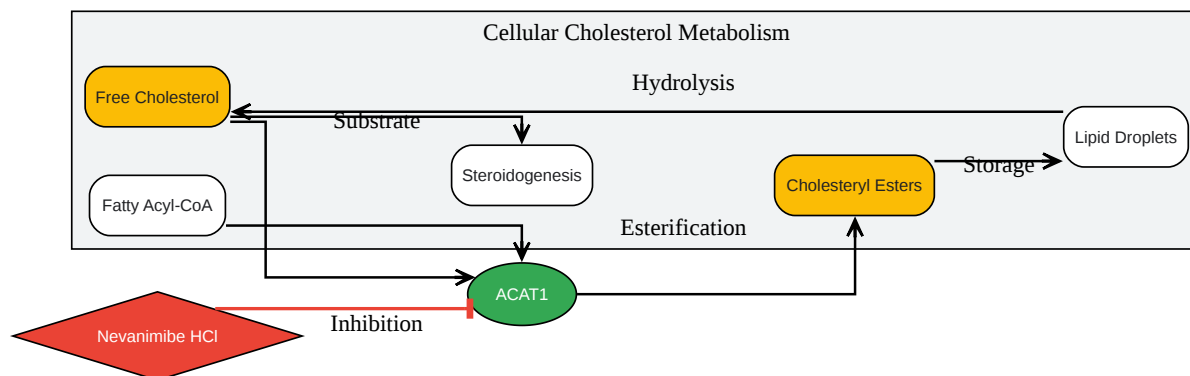
Nevanimibe hydrochloride (formerly ATR-101) is a selective and potent small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).[1][2][3] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[4][5][6] By inhibiting ACAT1, **Nevanimibe hydrochloride** disrupts cellular cholesterol homeostasis and reduces the pool of cholesteryl esters available for steroidogenesis.[7] This mechanism makes it a promising therapeutic candidate for conditions characterized by adrenal steroid overproduction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][8][9] Preclinical studies have demonstrated that **Nevanimibe hydrochloride** can decrease the synthesis of adrenal steroids and induce apoptosis in adrenocortical cells, particularly in the presence of excess cholesterol.[1][2][3]

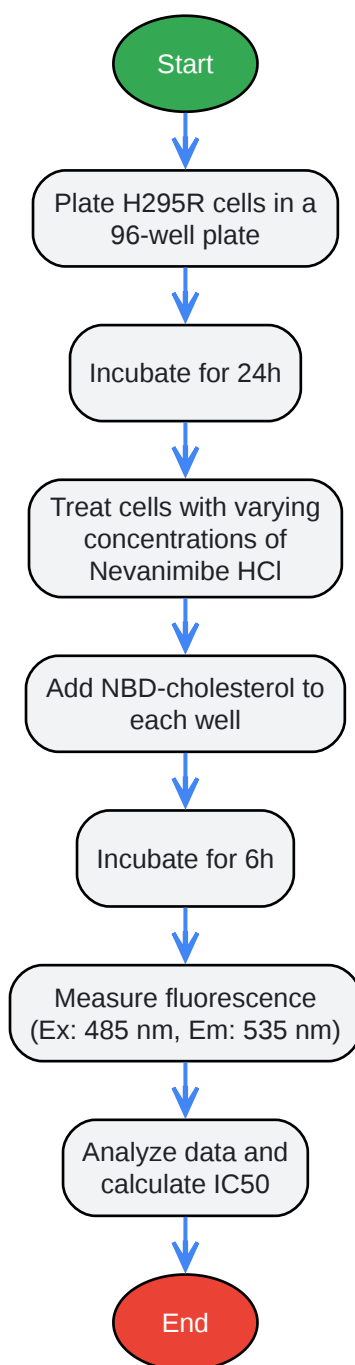
These application notes provide detailed protocols for cell-based assays to characterize the activity and efficacy of **Nevanimibe hydrochloride**. The assays are designed to assess its inhibitory effect on ACAT1, its impact on steroid hormone production, and its cytotoxic and apoptotic effects on relevant cell lines.

Mechanism of Action: Inhibition of Steroidogenesis

Nevanimibe hydrochloride targets ACAT1, an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[6] In steroidogenic tissues like the adrenal cortex, large amounts of cholesterol are stored as cholesteryl esters in lipid droplets. Upon stimulation by trophic hormones (e.g., ACTH), these cholesteryl esters are hydrolyzed back to free cholesterol, which is then transported to the mitochondria to serve as the initial substrate for steroid hormone synthesis.

By inhibiting ACAT1, **Nevanimibe hydrochloride** depletes the stored cholesteryl ester pool, thereby limiting the substrate available for steroidogenesis.[7] This leads to a reduction in the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.
[7]





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